
16-Bromo-17-hydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid derivative. It is a brominated analog of 17-hydroxyprogesterone, which is a naturally occurring steroid hormone involved in the biosynthesis of other steroid hormones, including cortisol and androgens . The compound has a molecular formula of C21H29BrO3 and a molecular weight of 409.357 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione typically involves the bromination of 17-hydroxyprogesterone. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 16th position . The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-bromination and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
16-Bromo-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The carbonyl groups at the 3rd and 20th positions can be reduced to form hydroxyl groups.
Substitution: The bromine atom at the 16th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 16-bromo-17-oxopregn-4-ene-3,20-dione.
Reduction: Formation of 16-bromo-17-hydroxypregn-4-ene-3,20-diol.
Substitution: Formation of various 16-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
16-Bromo-17-hydroxypregn-4-ene-3,20-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and anti-inflammatory treatments.
Industry: Used in the production of steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 16-Bromo-17-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to progesterone receptors and modulates their activity, influencing the expression of target genes involved in various physiological processes. The bromine atom at the 16th position enhances the compound’s binding affinity and selectivity for these receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
17-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structure but lacking the bromine atom at the 16th position.
16,17-Epoxypregn-4-ene-3,20-dione: A structurally related compound with an epoxide group at the 16th and 17th positions.
6alpha-Fluoro-17-hydroxypregn-4-ene-3,20-dione acetate: A fluorinated analog with different pharmacological properties.
Uniqueness
16-Bromo-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the bromine atom at the 16th position, which enhances its binding affinity and selectivity for steroid hormone receptors. This structural modification also influences its chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
28018-91-9 |
|---|---|
Formule moléculaire |
C21H29BrO3 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29BrO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,25H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |
Clé InChI |
YDPHCPYUXBKCBQ-CWNZLVRBSA-N |
SMILES isomérique |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)Br)O |
SMILES canonique |
CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4R)-4-[(1-methylpiperidin-4-yl)amino]oxolan-3-ol](/img/structure/B13431960.png)
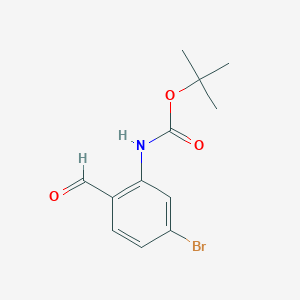
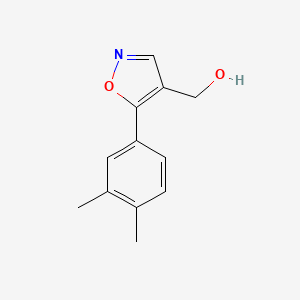
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
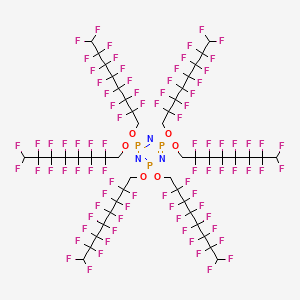
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
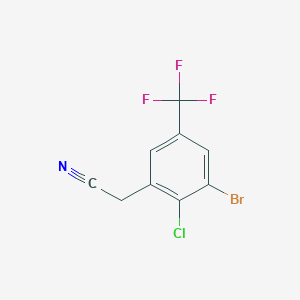
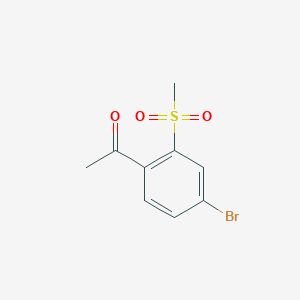
![(3S,4R)-4-[(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B13432007.png)
![(3aR,5R,6S,6aR)-5-(fluoromethyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B13432015.png)
